molecular formula C9H13ClN2O3 B6222244 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2758001-85-1

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride

Cat. No. B6222244
CAS RN: 2758001-85-1
M. Wt: 232.7
InChI Key:
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Description

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride (6-APC) is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine and is used as a building block for the synthesis of various compounds. 6-APC has been used in the synthesis of drugs, such as dimethyl fumarate, and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as dimethyl fumarate, which is used to treat multiple sclerosis. 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has also been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has been used as a building block for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is not fully understood. However, it is believed that 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the anti-inflammatory and anti-cancer effects of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride. Additionally, 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride may act as an agonist of certain receptors, such as the cannabinoid receptor type 2 (CB2), which has been linked to the anti-inflammatory and anti-cancer effects of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride have been studied in various animal models. In mice, 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has been shown to reduce inflammation and tumor growth. Additionally, 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has also been shown to reduce oxidative stress and to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is that it is relatively easy to synthesize and is widely available. Additionally, 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is relatively stable and can be stored for long periods of time. The main limitation of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.

Future Directions

The potential future directions for 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride research include further investigation of its mechanism of action, its effects in different contexts, and its potential applications in the treatment of various diseases. Additionally, further research could be done to identify new compounds that can be synthesized from 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride, as well as to explore its potential uses in drug delivery systems. Finally, further research could be done to investigate the potential side effects of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride.

Synthesis Methods

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride can be synthesized from 2-aminopyridine and 3-chloropropionic acid. The two reactants are combined in aqueous solution with a base, such as sodium hydroxide, to form the 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride hydrochloride salt. The reaction is typically carried out at room temperature and the product can be isolated by filtration and crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves the reaction of 2-pyridinecarboxylic acid with 3-aminopropylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-pyridinecarboxylic acid", "3-aminopropylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-pyridinecarboxylic acid is dissolved in a suitable solvent such as ethanol or water.", "Step 2: 3-aminopropylamine is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of the product.", "Step 4: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS RN

2758001-85-1

Product Name

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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